molecular formula C20H17N3O2 B3209425 3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1058484-41-5

3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B3209425
CAS No.: 1058484-41-5
M. Wt: 331.4 g/mol
InChI Key: JVMSUWUMFNVIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with an indolinyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the reaction of substituted 3-(indolin-1-yl)-3-oxopropanenitrile with diazo compounds under rhodium-catalyzed conditions . The reaction is carried out in the presence of [Cp*RhCl2]2 and acetic acid in a solvent such as dioxane or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolinyl and pyrimidinone derivatives, such as:

Uniqueness

What sets 3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one apart is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19-12-17(15-6-2-1-3-7-15)21-14-22(19)13-20(25)23-11-10-16-8-4-5-9-18(16)23/h1-9,12,14H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMSUWUMFNVIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Reactant of Route 5
3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
Reactant of Route 6
3-(2-(indolin-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.